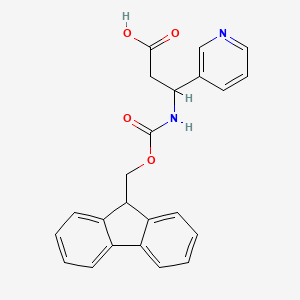

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid: is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis due to its unique structure, which includes a pyridyl group. The presence of the Fmoc group makes it a valuable building block in the synthesis of peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and rapid assembly of peptide chains. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and sequentially reacted with Fmoc-protected amino acids .

化学反应分析

Fmoc Protection and Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amino functionality, enabling selective reactions during peptide synthesis .

Deprotection Mechanism

The Fmoc group is removed via base-mediated cleavage, typically using piperidine (20% in DMF), with a reaction half-life of ~6 seconds . The mechanism involves:

-

Base-induced elimination of dibenzofulvene (DBF).

-

Formation of a carbamic acid intermediate, which decarboxylates to release the free amine.

Reaction Scheme:

Fmoc-NH-CH(CH2-3-pyridyl)-COOHpiperidineNH2-CH(CH2-3-pyridyl)-COOH+DBF+CO2

Deprotection Conditions Comparison

| Reagent | Concentration | Time (min) | Byproduct Management |

|---|---|---|---|

| Piperidine in DMF | 20% | 5–10 | Forms stable piperidine-DBF adduct |

| Piperazine/DBU in DMF | 5%/1% | 10–15 | Avoids piperidine use |

Peptide Coupling Reactions

The deprotected amino group participates in peptide bond formation via carbodiimide-mediated activation (e.g., HBTU, HATU) .

Coupling Efficiency

| Coupling Agent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| HBTU/DIPEA | DMF | 30–60 min | 85–92 |

| HATU/HOAt | DMF/DCM | 20–40 min | 90–95 |

The pyridyl group remains inert during coupling, ensuring regioselectivity .

Pyridyl Group Reactivity

The 3-pyridyl moiety introduces unique reactivity:

Coordination and Catalysis

-

Acts as a weak base (pKa ~5.5), facilitating metal coordination in organometallic reactions .

-

Participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when functionalized with halides.

Electrophilic Substitution

Limited reactivity under mild conditions due to electron-withdrawing effects of the adjacent carboxylic acid. Nitration or sulfonation requires harsh acids (e.g., HNO₃/H₂SO₄) .

Base Sensitivity

Prolonged exposure to strong bases (>30 min in piperidine) may lead to:

Acid Stability

Stable under acidic conditions (TFA, HCl), making it compatible with Boc-protection strategies .

Analytical Monitoring

The Fmoc-byproduct dibenzofulvene (λmax = 301 nm) allows UV tracking of deprotection efficiency .

科学研究应用

Peptide Synthesis

Role as a Protecting Group

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is primarily used as a protecting group in peptide synthesis. The Fmoc group allows for the selective modification of amino acids without interference from other functional groups, facilitating the creation of complex peptides.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound enables the assembly of peptides in a stepwise manner, where it can be easily removed under mild conditions. This property is crucial for synthesizing peptides with specific functionalities tailored for therapeutic applications.

Drug Development

Pharmaceutical Applications

The unique structure of this compound contributes to its role in drug development, particularly for neurological disorders. The pyridine component enhances the compound's ability to interact with biological targets, making it valuable in designing drugs that modulate neurotransmitter systems.

Case Study: Neurological Targeting

Research has shown that derivatives of this compound can act on specific receptors involved in neurological pathways. For instance, studies have indicated its potential as a lead compound for developing drugs targeting the kappa opioid receptor, which is implicated in pain modulation and mood regulation .

Bioconjugation

Enhancing Therapeutic Agents

this compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application enhances the stability and functionality of therapeutic agents, making them more effective in targeted drug delivery systems.

Table 1: Summary of Bioconjugation Applications

| Application | Description |

|---|---|

| Antibody Conjugation | Attaching antibodies to drug molecules for targeted therapy |

| Surface Modification | Enhancing surface properties of biomaterials |

| Drug Delivery Systems | Improving delivery efficiency of therapeutic agents |

Research in Neuroscience

Investigating Neurotransmitter Systems

The compound plays a crucial role in neuroscience research by providing insights into neurotransmitter systems. Its ability to mimic natural neurotransmitters allows researchers to study their mechanisms of action and potential therapeutic effects.

Case Study: Neuroactive Compound Analysis

In studies examining the effects of neuroactive compounds, this compound has been shown to influence synaptic transmission and plasticity, which are critical for understanding cognitive functions and disorders such as depression and anxiety .

Custom Synthesis

Tailored Compound Development

Researchers utilize this compound for custom synthesis projects, allowing the creation of tailored compounds for specific experimental needs. This flexibility is particularly beneficial in medicinal chemistry, where unique compounds can be designed to explore new therapeutic avenues.

作用机制

The mechanism of action of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

相似化合物的比较

- Fmoc-3-(3-pyridyl)-L-alanine

- Fmoc-3-(4-pyridyl)-L-alanine

- Fmoc-3-(2-pyridyl)-L-alanine

Uniqueness: Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific stereochemistry and the position of the pyridyl group. This unique structure allows for specific interactions with metal ions and other molecules, making it a valuable tool in various fields of research .

生物活性

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid (Fmoc-RS-3-AP) is a derivative of 3-amino-3-(3-pyridyl)propionic acid, primarily used in peptide synthesis and drug development. Its unique structure, featuring a pyridine ring, contributes to its biological activity, particularly in neurological research and therapeutic applications. This article reviews the compound's biological activities, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-RS-3-AP has the following molecular formula: C23H20N2O4. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group during peptide synthesis, allowing for selective modifications of amino acids without interfering with their functional groups.

1. Peptide Synthesis

Fmoc-RS-3-AP is widely recognized for its role as a protecting group in solid-phase peptide synthesis (SPPS). It facilitates the formation of stable peptide bonds while maintaining the integrity of amino acid functional groups, making it essential for synthesizing complex peptide structures .

2. Drug Development

The compound's structure is valuable in designing pharmaceuticals targeting neurological disorders due to its pyridine component. Research indicates that Fmoc-RS-3-AP can influence neurotransmitter systems, providing insights into mechanisms of action for various neuroactive compounds .

3. Bioconjugation

Fmoc-RS-3-AP is utilized in bioconjugation techniques to enhance the functionality of therapeutic agents. By attaching biomolecules to surfaces or other molecules, it improves stability and efficacy in drug delivery systems .

Neuroscience Applications

Recent studies have explored the impact of Fmoc-RS-3-AP on neuronal signaling pathways. For instance, a study demonstrated that analogs of this compound could modulate synaptic transmission in animal models, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Inhibition Studies

Research has shown that Fmoc-RS-3-AP derivatives can inhibit specific protein-protein interactions critical for amyloid-beta formation, a hallmark of Alzheimer’s pathology. By blocking these interactions, the compounds may reduce amyloid plaque accumulation and promote neuronal survival .

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Peptide Synthesis | Serves as a protecting group in SPPS, enabling the synthesis of complex peptides. |

| Drug Development | Valuable in designing drugs for neurological disorders; influences neurotransmitter systems. |

| Bioconjugation | Enhances stability and functionality of therapeutic agents through biomolecule attachment. |

| Neuroscience Research | Modulates synaptic transmission; potential therapeutic applications in neurodegenerative diseases. |

| Inhibition Mechanism | Inhibits protein-protein interactions involved in amyloid-beta formation, potentially reducing plaque accumulation. |

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXATJNDHWFETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。